REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[CH:16]=[CH:15][C:14]([OH:17])=[C:13]([OH:18])[C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].[C:19](OC(=O)C)(=[O:21])[CH3:20].Cl>N1C=CC=CC=1>[CH3:20][C:19]([O:17][C:14]1[CH:15]=[CH:16][C:9]2[C:7](=[O:8])[C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=3[C:11](=[O:12])[C:10]=2[C:13]=1[OH:18])=[O:21]
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Name
|
|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This substrate was prepared
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Type
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ADDITION
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Details
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containing ice
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Type
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FILTRATION
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Details
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The precipitated Acetate was recovered by filtration with aspiration
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Type
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WASH
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Details
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washed in water
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Type
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CUSTOM
|
Details
|
Recrystallization from Acetone
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC=1C=CC2=C(C1O)C(=O)C=3C=CC=CC3C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |